3-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamino)-1-propanol
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Overview
Description
3-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamino)-1-propanol is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a tetrahydrobenzothieno ring fused with a triazolopyrimidine moiety
Preparation Methods
The synthesis of 3-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamino)-1-propanol involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the tetrahydrobenzothieno ring followed by the introduction of the triazolopyrimidine moiety. The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamino)-1-propanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 3-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamino)-1-propanol involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
When compared to other similar compounds, 3-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamino)-1-propanol stands out due to its unique structure and the specific properties it imparts. Similar compounds include other triazolopyrimidine derivatives, such as:
- 3-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-naphthol
- 6-(4-Chlorobenzyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one
These compounds share structural similarities but differ in their specific functional groups and the resulting properties. The uniqueness of 3-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamino)-1-propanol lies in its specific combination of functional groups and the resulting biological and chemical activities.
Properties
Molecular Formula |
C14H17N5OS |
---|---|
Molecular Weight |
303.39 g/mol |
IUPAC Name |
3-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-7-ylamino)propan-1-ol |
InChI |
InChI=1S/C14H17N5OS/c20-7-3-6-15-14-18-13-11(12-16-8-17-19(12)14)9-4-1-2-5-10(9)21-13/h8,20H,1-7H2,(H,15,18) |
InChI Key |
KSKXHEJKQPNYHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N4C3=NC=N4)NCCCO |
Origin of Product |
United States |
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